2-(2-Fluorophenyl)-2-methylpropanoic acid
Overview
Description
The compound “2-(2-Fluorophenyl)-2-methylpropanoic acid” is a type of organic compound. It’s likely to be used as a biochemical reagent in life science related research .
Synthesis Analysis
While specific synthesis methods for “2-(2-Fluorophenyl)-2-methylpropanoic acid” were not found, similar compounds have been synthesized through various methods, including the use of thiazolino [3,2- c ]pyrimidin-5,7-diones .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . The structure of these molecules is often determined by single crystal X-ray diffraction and compared with the molecular structure optimized by Density Functional Theory (DFT) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve substitution reactions . These compounds can also be used as chiral derivatizing agents for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular formula and weight of a similar compound, [2-(2-Fluorophenyl)-2-oxoethyl]malononitrile, are C11H7FN2O and 202.184 Da, respectively .Scientific Research Applications
- Organic Synthesis : It is used as a reactant for the preparation of phenylboronic catechol esters .
- Catalysis : It is used in diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
- Supramolecular Chemistry : It is used in site-selective Suzuki-Miyaura arylation reactions .
- Material Engineering : It is used in Rh-catalyzed enantioselective addition reactions .
- Biology : It is used for the preparation of biologically active biphenyls .
- Medicine : It is used in the preparation of arylboron difluoride Lewis acids .
- Organic Synthesis : It is used as a reactant for the preparation of phenylboronic catechol esters .
- Catalysis : It is used in diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
- Supramolecular Chemistry : It is used in site-selective Suzuki-Miyaura arylation reactions .
- Material Engineering : It is used in Rh-catalyzed enantioselective addition reactions .
- Biology : It is used for the preparation of biologically active biphenyls .
- Medicine : It is used in the preparation of arylboron difluoride Lewis acids .
Safety And Hazards
properties
IUPAC Name |
2-(2-fluorophenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCIKELFJWXVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649770 | |
Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-2-methylpropanoic acid | |
CAS RN |
870849-49-3 | |
Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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